5-Chloro-1-benzothiophene-2-carbonitrile
Overview
Description
5-Chloro-1-benzothiophene-2-carbonitrile is a heterocyclic compound with the molecular formula C9H4ClNS. It is a derivative of benzothiophene, characterized by the presence of a chlorine atom at the 5th position and a cyano group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that benzothiophene derivatives exhibit a wide range of biological activities, including antimicrobial, antitumor, and antifungal effects . The specific targets can vary depending on the functional groups attached to the benzothiophene core .
Mode of Action
The presence of the chloro and carbonitrile groups may influence the compound’s reactivity and binding affinity .
Biochemical Pathways
Benzothiophenes are known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (19365 g/mol) and density (142 g/cm3), suggest that it may have favorable bioavailability .
Result of Action
Benzothiophenes are known to exhibit a range of biological activities, including antimicrobial, antitumor, and antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-chlorobenzothiophene with cyanogen bromide in the presence of a base such as sodium hydroxide . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 5-Chloro-1-benzothiophene-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 5-amino-1-benzothiophene-2-carbonitrile.
Oxidation: Formation of 5-chloro-1-benzothiophene-2-sulfoxide.
Reduction: Formation of 5-chloro-1-benzothiophene-2-amine.
Scientific Research Applications
5-Chloro-1-benzothiophene-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-benzothiophene-2-carbonitrile
- 5-Fluoro-1-benzothiophene-2-carbonitrile
- 5-Iodo-1-benzothiophene-2-carbonitrile
Uniqueness
5-Chloro-1-benzothiophene-2-carbonitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-chloro-1-benzothiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIZUMNQYDLPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679743 | |
Record name | 5-Chloro-1-benzothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23622-24-4 | |
Record name | 5-Chloro-1-benzothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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